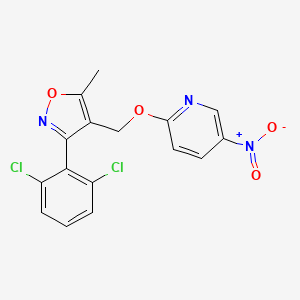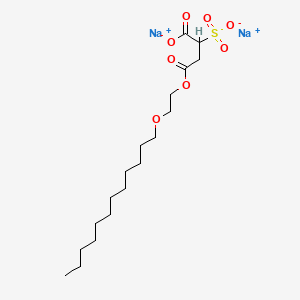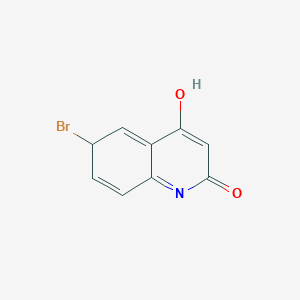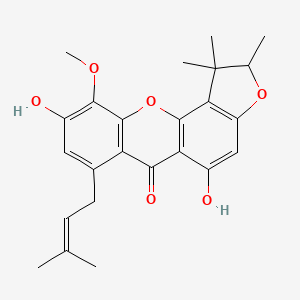![molecular formula C12H17BrClNO3 B12303580 2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Bromopropyl)-L-tyrosine hydrochloride is a chemical compound that features a bromopropyl group attached to the amino acid L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Bromopropyl)-L-tyrosine hydrochloride typically involves the bromination of a propyl group followed by its attachment to L-tyrosine. The reaction conditions often require the use of a brominating agent such as phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the propyl group.
Industrial Production Methods
In an industrial setting, the production of O-(3-Bromopropyl)-L-tyrosine hydrochloride may involve large-scale bromination processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
O-(3-Bromopropyl)-L-tyrosine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the bromopropyl group.
Elimination reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include hydroxylated, aminated, or thiolated derivatives of L-tyrosine.
Oxidation: Products may include oxidized forms of the bromopropyl group.
Reduction: Reduced forms of the bromopropyl group.
Scientific Research Applications
O-(3-Bromopropyl)-L-tyrosine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(3-Bromopropyl)-L-tyrosine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter the function of the target molecules. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- O-(3-Chloropropyl)-L-tyrosine hydrochloride
- O-(3-Iodopropyl)-L-tyrosine hydrochloride
- O-(3-Fluoropropyl)-L-tyrosine hydrochloride
Uniqueness
O-(3-Bromopropyl)-L-tyrosine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C12H17BrClNO3 |
|---|---|
Molecular Weight |
338.62 g/mol |
IUPAC Name |
2-amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H16BrNO3.ClH/c13-6-1-7-17-10-4-2-9(3-5-10)8-11(14)12(15)16;/h2-5,11H,1,6-8,14H2,(H,15,16);1H |
InChI Key |
LYEOBZJDPIFVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


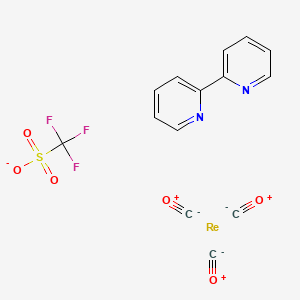
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
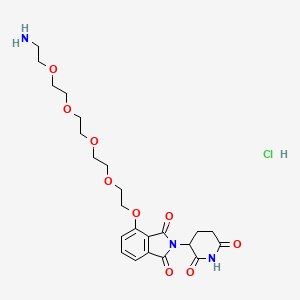
![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
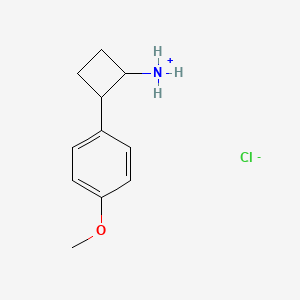
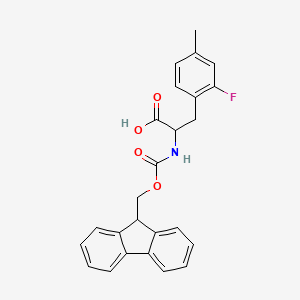
![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
